N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide - 1393813-42-7

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Catalog Number: EVT-1456935
CAS Number: 1393813-42-7
Molecular Formula: C13H14BrClN4O2S
Molecular Weight: 405.695
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide is a key intermediate in the synthesis of Macitentan []. Macitentan is classified as an endothelin receptor antagonist (ERA) [] and has been the subject of extensive research due to its potential therapeutic applications [, ]. This document specifically focuses on the intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, and its role in the synthetic pathway of Macitentan.

Synthesis Analysis

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide serves as a crucial building block in the multi-step synthesis of Macitentan. One reported method involves a substitution reaction between N-propylsulfamide and 5-(4-bromophenyl)-4,6-dichloropyrimidine in the presence of a metal alkoxide, typically in dimethyl sulfoxide []. This reaction yields the desired intermediate, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.

Chemical Reactions Analysis

The primary chemical reaction involving N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide is its conversion to Macitentan. This transformation involves further modification of the molecule, typically through substitution reactions at the chlorine atom position with appropriate reagents [].

Mechanism of Action

As an intermediate compound, N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide does not possess an intrinsic mechanism of action. Its significance lies in its role as a precursor to Macitentan, which exhibits its biological activity by antagonizing endothelin receptors [].

Applications

The primary application of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide is its use as a key intermediate in the synthesis of Macitentan []. Its successful synthesis is crucial for producing Macitentan, which has shown potential in treating conditions like pulmonary arterial hypertension [].

Macitentan (ACT-064992)

Compound Description: Macitentan ([N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide]) is a potent, orally active dual endothelin receptor antagonist (ERA). [, ] It exhibits significant affinity for both endothelin ETA and ETB receptors. [, ] Macitentan has demonstrated high efficacy in preclinical models of hypertension, particularly in cases characterized by low renin levels. [, ] Moreover, it shows excellent pharmacokinetic properties and successfully completed a long-term phase III clinical trial for pulmonary arterial hypertension. []

Relevance: Macitentan is the final drug molecule synthesized using N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide as a key intermediate. [] The structures share the core pyrimidine ring substituted with a 4-bromophenyl group at the 5-position and a propylsulfamide group at the 4-position. The key difference lies in the 6-position substitution, where the chlorine atom in the intermediate is replaced by a 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy group in Macitentan. This substitution is crucial for achieving the desired dual endothelin receptor antagonistic activity.

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist. [] It serves as the starting point for the medicinal chemistry program that led to the discovery of Macitentan and related compounds.

Relevance: While the exact structure of Bosentan is not detailed in these papers, it serves as the structural basis for developing N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide and subsequently, Macitentan. [] This implies that Bosentan likely possesses a pyrimidine core with structural similarities to the target compound, prompting the exploration of alkyl sulfamide substituted pyrimidines as endothelin receptor antagonists.

2,2'-{[5-(4-bromophenyl)pyrimidine-4,6-diyl]bis(oxy)}diethanol

Compound Description: This compound is a related substance (impurity) observed during the development of Macitentan. []

5-(4-bromophenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]pyrimidine

Compound Description: This compound is another related substance (impurity) observed during the development of Macitentan. []

N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N’-propylsulfamide

Compound Description: This compound is identified as a related substance (impurity) during Macitentan's development process. []

2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino} pyrimidin-4-yl]oxy}ethylacetate

Compound Description: This compound is a related substance (impurity) found during the development of Macitentan. []

Relevance: This compound represents an intermediate or a byproduct in Macitentan synthesis. [] It shares the core pyrimidine structure with N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, having a 4-bromophenyl group at the 5-position and a propylsulfamide group at the 4-position. The 6-position has a 2-hydroxyethylacetate group, suggesting a step where this group is further modified to yield the final 2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy side chain found in Macitentan.

Properties

CAS Number

1393813-42-7

Product Name

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

IUPAC Name

5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine

Molecular Formula

C13H14BrClN4O2S

Molecular Weight

405.695

InChI

InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19)

InChI Key

MUPKRWAGQKVNPA-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.